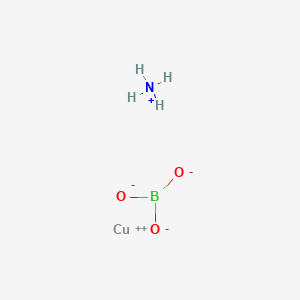

Orthoboric acid, ammonium copper salt

Description

Historical Context and Evolution of Research in Copper Borate (B1201080) Chemistry

The study of copper ammonium (B1175870) borates is built upon centuries of foundational work in the independent fields of copper and boron chemistry. Copper, a metal known since prehistoric times, has a rich history of use in alloys, pigments, and as a catalyst. wikipedia.orgmdpi.comchemscene.com The element's name is derived from the Latin cuprum, linked to the island of Cyprus, a major source of the metal in the Roman era. mdpi.com

Boron, on the other hand, was not isolated as an element until 1808 by Sir Humphry Davy, Joseph Louis Gay-Lussac, and Louis Jacques Thénard. youtube.com However, its compounds, particularly borax (B76245), have been utilized for centuries as glazes and fluxes in metallurgy. researchgate.net The scientific investigation of borates, the salt form of boric acid, revealed a complex and diverse structural chemistry, which has been a subject of continuous research. researchgate.netresearchgate.net

The convergence of these two fields of study led to the exploration of copper borate compounds. Early interest in copper(II) borate, for instance, arose in the 19th century from the search for a less toxic alternative to Paris Green as a green pigment. wikipedia.org The investigation into ammonium borates also has a significant history, with ammonium pentaborate and tetraborate (B1243019) being well-characterized commercial products with various industrial uses. researchgate.net The synthesis and characterization of more complex copper ammonium borate structures represent a more recent evolution, driven by the quest for new materials with specific catalytic, magnetic, and optical properties. wikipedia.orgresearchgate.netmdpi.com

Interdisciplinary Significance in Contemporary Chemical Science

The family of copper ammonium borates, including Orthoboric acid, ammonium copper salt, possesses a range of properties that make them significant in various scientific and industrial domains. Their applications are a direct result of the interplay between the copper and borate components, often enhanced by the presence of the ammonium ion.

Catalysis: One of the most prominent applications of these compounds is in catalysis. This compound has been identified as a catalyst for the oxidation of carbon monoxide and in the synthesis of fine chemicals. ontosight.ai The catalytic activity of copper-based materials is a well-established field, and the incorporation of borate ligands can modulate the electronic and structural properties of the copper centers, thereby influencing their catalytic performance. sciencemadness.org Research has shown that copper borate complexes can act as efficient catalysts in various organic reactions and even in processes like the hydrolysis of ammonia (B1221849) borane (B79455) for hydrogen production. rsc.orgswst.org

Materials Science: In materials science, copper borates are explored for a variety of applications. They are used as wood preservatives, where they act as fungicides and insecticides, protecting timber from decay. chemiis.comcirad.frdavidpublisher.com The presence of both copper and boron provides a synergistic protective effect. Furthermore, their properties as flame retardants are utilized in textiles and plastics. cirad.fr In the glass and ceramics industry, copper borates can act as fluxing agents, lowering the melting point of silica (B1680970) and enhancing the properties of the final products. cirad.fr Their potential for corrosion resistance is also being investigated for protective coatings on metals. cirad.fr

Other Applications: The vibrant blue and green colors of many copper compounds have historically made them valuable as pigments, and this compound is no exception, finding use in paints and coatings. ontosight.ai Additionally, copper borate materials are being investigated for their use as lubricant additives and in the development of sensors and materials for environmental remediation. mdpi.comsciencemadness.orgdavidpublisher.comnih.govacs.orgresearchgate.net

Structural Diversity within the Copper Ammonium Borate Family

The copper ammonium borate family exhibits remarkable structural diversity, primarily due to the ability of boron-oxygen compounds to form a vast array of anionic structures. These can range from simple mononuclear anions to complex polynuclear clusters, chains, layers, and three-dimensional frameworks. globethesis.comacs.orgacs.org The specific structure adopted is often influenced by factors such as the reaction conditions, the nature of the amine ligands, and the templating effect of the cations present.

Single-crystal X-ray diffraction has been a crucial technique in elucidating the intricate structures of these compounds. globethesis.comnih.gov Studies have revealed copper ammonium borate compounds containing various polyborate anions, including tetraborate, pentaborate, hexaborate, and heptaborate units. researchgate.netglobethesis.comacs.orgnih.gov The coordination environment of the copper ion can also vary significantly, from square planar to distorted octahedral geometries, depending on the coordinating borate and ammonia or water ligands. mdpi.comresearchgate.netresearchgate.net

This structural variability directly impacts the material's properties. For instance, the arrangement of copper ions within the crystal lattice can give rise to interesting magnetic phenomena, while the porosity and channel structures in some frameworks can be exploited for catalytic and separation applications.

Structural Data of Selected Copper Ammonium Borate and Related Compounds

| Compound | Borate Anion | Copper Coordination | Crystal System | Space Group | Reference |

|---|---|---|---|---|---|

| [Cu(NH₃)₂(H₂O)₂][B₄O₅(OH)₄] | Tetraborate | Distorted Octahedral | Monoclinic | P2₁/c | |

| [Cu(en)₂][B₅O₆(OH)₄]₂·4H₂O | Pentaborate | Distorted Octahedral | Triclinic | P-1 | |

| [Cu(NH₃)₂{B₆O₇(OH)₆}]·2H₂O | Hexaborate | Square Pyramidal | Monoclinic | P2₁/n | researchgate.netmdpi.com |

| (NH₄)₂[B₇O₉(OH)₅]·3/4B(OH)₃·5/4H₂O | Heptaborate | Not applicable (Ammonium salt) | - | - | researchgate.net |

Structure

2D Structure

Properties

CAS No. |

93924-04-0 |

|---|---|

Molecular Formula |

BCuH4NO3 |

Molecular Weight |

140.40 g/mol |

IUPAC Name |

azanium;copper;borate |

InChI |

InChI=1S/BO3.Cu.H3N/c2-1(3)4;;/h;;1H3/q-3;+2;/p+1 |

InChI Key |

PZGMYXMLCNZSAN-UHFFFAOYSA-O |

Canonical SMILES |

B([O-])([O-])[O-].[NH4+].[Cu+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations in Orthoboric Acid, Ammonium Copper Salt Chemistry

Controlled Precipitation and Crystallization Techniques

The formation of crystalline orthoboric acid, ammonium (B1175870) copper salt from solution or solid precursors requires careful control over the nucleation and growth processes. Various synthetic strategies have been developed to manipulate these phenomena, ranging from ambient aqueous reactions to high-temperature solid-state methods.

Aqueous precipitation is a common and straightforward method for synthesizing copper borate (B1201080) compounds. This technique typically involves the reaction of a soluble copper(II) salt with a source of borate ions in an aqueous medium. The introduction of ammonia (B1221849) or an ammonium salt is crucial for the formation of the target compound.

In a typical synthesis, an aqueous solution of a copper salt, such as copper(II) sulfate (B86663) (CuSO₄) or copper(II) nitrate (B79036) (Cu(NO₃)₂), is mixed with a solution containing borate ions, often derived from borax (B76245) (Na₂B₄O₇·10H₂O) or boric acid (H₃BO₃). dergipark.org.trdavidpublisher.comsciencemadness.org The key to forming the ammonium-containing salt is the simultaneous presence of ammonium ions (NH₄⁺) and ammonia (NH₃), which can be introduced via ammonium hydroxide (B78521) or by using an ammonium borate precursor directly. google.comwipo.int For instance, a method analogous to the synthesis of aluminum borates can be employed, where aqueous solutions of the metal nitrate and boric acid are precipitated into a solution of ammonium carbonate, which acts as both a precipitating agent and a source of ammonia. researchgate.net The resulting precipitate, the ammonium copper borate, can then be isolated. The stoichiometry of the reactants, temperature, and mixing rate are critical parameters that influence the purity and crystallinity of the final product. dergipark.org.trdavidpublisher.com

Table 1: Examples of Aqueous Synthesis Parameters for Copper Borate Systems

| Copper Source | Boron Source | Ammonium/Base Source | Key Findings | Reference(s) |

|---|---|---|---|---|

| Copper Sulfate (CuSO₄·5H₂O) | Boric Acid (H₃BO₃) | Sodium Hydroxide (NaOH) | Sonochemical synthesis yielded Cu(BO₂)₂. Reaction yield increased from 50% to 71.5% with optimized conditions (70°C, 2.5 min). | dergipark.org.tr |

| Copper Nitrate (Cu(NO₃)₂) | Sodium Borate (Borax) | Borax solution (basic) | Basic conditions can lead to the co-precipitation of copper hydroxy nitrate alongside copper borate. | davidpublisher.com |

| Copper Sulfate (CuSO₄) | Borax | Not specified (implied basicity of borax) | Successful formation of a blue/green copper borate precipitate. | sciencemadness.org |

| Aluminum Nitrate (Al(NO₃)₃) | Boric Acid (H₃BO₃) | Ammonium Carbonate | An analogous system showing precipitation using an ammonium salt as a base to form a metal borate. | researchgate.net |

Hydrothermal and solvothermal methods utilize elevated temperatures (typically >100°C) and pressures in sealed reactors to carry out synthesis in aqueous or non-aqueous solvents, respectively. mdpi.combrjac.com.br These conditions enhance the solubility of precursors and promote the formation of highly crystalline materials that may not be accessible at ambient pressure. For complex borates, these methods can facilitate the incorporation of various ions into the crystal lattice and allow for precise control over particle morphology. bohrium.com

In the context of ammonium copper borate, a hydrothermal process might involve heating a mixture of a copper source, a boron source, and an ammonia solution in an autoclave. The high temperature and pressure can drive the reaction to completion and yield well-defined crystals. brjac.com.br A variation of this is an ultrasonic-assisted solvothermal method, which can make the process more efficient. mdpi.comnih.gov In some preparations, a two-step process involving an initial hydrothermal synthesis followed by calcination (high-temperature heating) is used to achieve the desired crystalline phase. bohrium.com

Solid-state synthesis involves the direct reaction of solid precursors at high temperatures, typically without a solvent. This method is a cornerstone of ceramic and inorganic materials synthesis. researchgate.net For ammonium copper borate, this pathway could theoretically involve heating an intimate mixture of a copper-containing solid (e.g., copper(II) oxide, CuO, or copper(II) carbonate, CuCO₃), a boron source (e.g., boric acid, H₃BO₃, or boron oxide, B₂O₃), and a solid ammonium salt (e.g., ammonium chloride, NH₄Cl, or an ammonium borate). The high temperatures provide the necessary activation energy for the solid-state diffusion and reaction between the components. However, this method is often challenged by the thermal decomposition of ammonium salts and boric acid at the required reaction temperatures, which can lead to loss of reactants and difficulty in controlling stoichiometry. google.com

Influence of Reaction Parameters on Compound Formation and Morphology

The chemical identity, crystal structure, and physical form of the synthesized ammonium copper borate are highly sensitive to the specific conditions of the reaction environment. Parameters such as pH and the concentration and nature of complexing agents play a pivotal role.

The pH of the reaction medium is a critical parameter that governs the speciation of both copper and borate ions in solution, thereby controlling the formation of the final product. In ammoniacal solutions, the solubility of copper and the formation of various complexes are strongly pH-dependent. mdpi.com

At acidic to neutral pH, copper exists primarily as the hydrated aquo-ion, [Cu(H₂O)₆]²⁺. libretexts.org As the pH increases with the addition of a base like ammonia, copper(II) hydroxide, Cu(OH)₂, a pale blue solid, will precipitate. mdpi.comyoutube.com However, in the presence of sufficient ammonia, this precipitate redissolves to form soluble copper-ammonia complexes. youtube.com Studies on copper-ammonia-sulfate systems show that copper is most soluble in a pH range of approximately 8 to 11. mdpi.com Below this range, precipitation of hydroxides occurs, while at very high pH, other species may form. The synthesis of cuprammonium complexes is often precisely controlled within a narrow pH window, for instance, between 7.1 and 7.4 for a cuprammonium acetate (B1210297) complex, to prevent precipitation of insoluble forms. google.com Therefore, the successful precipitation of a specific ammonium copper borate phase requires maintaining the pH in a range where the desired copper-ammonia complex and the appropriate borate species can coexist and combine.

Table 2: Influence of pH on Copper Species in an Aqueous Ammoniacal System

| pH Range | Predominant Copper Species | Observation | Reference(s) |

|---|---|---|---|

| < ~7.5 | [Cu(H₂O)₆]²⁺ / Cu(OH)₂ |

Light blue solution; precipitation of copper hydroxide as pH rises. | mdpi.comlibretexts.org |

| ~8.0 - 11.0 | [Cu(NH₃)₄]²⁺ / [Cu(NH₃)₄(H₂O)₂]²⁺ |

Deep blue-violet solution indicating complex formation and high solubility. | mdpi.comlibretexts.org |

| > 11.0 | Potential for other species/precipitation | Solubility may decrease. | mdpi.com |

Ammonia and other amine-based molecules are crucial reagents in the synthesis of ammonium copper borate, acting as more than just pH modifiers. They function as Lewis bases, donating a lone pair of electrons to the Lewis acidic copper(II) ion to form stable coordination complexes. In aqueous solutions, ammonia is a stronger ligand than water and will displace the water molecules coordinated to the Cu²⁺ ion. libretexts.org

The most well-known of these complexes is the tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺, which is responsible for the characteristic deep blue-violet color of the solution. libretexts.orgyoutube.com The formation of this stable complex is essential as it prevents the precipitation of copper(II) hydroxide in the alkaline conditions necessary for the reaction with borate ions. mdpi.com The general equilibrium can be represented as:

[Cu(H₂O)₆]²⁺ + 4 NH₃ ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺ + 4 H₂O libretexts.org

The presence of this soluble complex allows for a homogeneous solution from which the desired ammonium copper borate can precipitate in a controlled manner upon interaction with the borate ions present. Amine-borane adducts can also form through reactions between amines and borane (B79455) complexes, demonstrating the strong tendency for B-N bond formation, which is another critical interaction in these systems. nih.gov In some solid-state borate structures, ammonia can also form complex cations with ammonium, such as the N₂H₇⁺ ion, further highlighting its complex role. researchgate.net

Temperature and Concentration Effects on Product Speciation

The speciation of products in the synthesis of orthoboric acid, ammonium copper salt is intricately linked to the reaction temperature and the concentration of the constituent ions. These parameters govern the thermodynamic and kinetic favorability of various potential copper(II) complexes, leading to a distribution of species in solution and in the solid state.

The concentration of ammonia is a critical determinant of the copper-containing species formed in solution. In an aqueous medium, copper(II) ions exist as the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which imparts a characteristic pale blue color to the solution. savemyexams.comchemistryguru.com.sg The introduction of ammonia, a stronger ligand than water, initiates a series of reactions that are highly dependent on its concentration.

Initially, at low ammonia concentrations, it acts as a Brønsted-Lowry base, deprotonating the coordinated water molecules to form copper(II) hydroxide, a pale blue precipitate. chemguide.co.ukyoutube.com This reaction reduces the concentration of free Cu²⁺(aq) ions in the solution.

[Cu(H₂O)₆]²⁺(aq) + 2NH₃(aq) ⇌ Cu(H₂O)₄(OH)₂ + 2NH₄⁺(aq)

As the concentration of ammonia is increased, it begins to act as a ligand, displacing the water and hydroxide ligands. The pale blue precipitate dissolves to form a deep blue solution containing the tetraamminediaquacopper(II) complex, [Cu(NH₃)₄(H₂O)₂]²⁺. chemistryguru.com.sgyoutube.com This demonstrates a clear shift in the product speciation driven by the concentration of the ammonia ligand. The high concentration of ammonia shifts the equilibrium towards the formation of the ammine complex. chemguide.co.uk In the context of forming an ammonium copper borate salt, the presence of these different copper-ammine-hydroxide species, dictated by ammonia concentration, will directly influence which borate salt precipitates.

The interplay between ammonia concentration and the presence of borate ions can lead to a variety of products. The solubility of copper and the stability of its complexes are also highly dependent on pH, which is in turn influenced by the ammonia concentration. mdpi.com At higher pH values (typically above 8), the solubility of copper in ammoniacal solutions increases, which would favor the formation of soluble copper-ammine complexes and influence the subsequent precipitation of a borate salt. mdpi.com

The following interactive table summarizes the qualitative effect of increasing ammonia concentration on the speciation of copper(II) in an aqueous solution, which is the foundational step for the formation of the target compound.

| Ammonia Concentration | Predominant Copper Species | Observable State |

| None | [Cu(H₂O)₆]²⁺ | Pale blue solution |

| Low (dropwise) | [Cu(H₂O)₄(OH)₂] | Pale blue precipitate |

| High (excess) | [Cu(NH₃)₄(H₂O)₂]²⁺ | Deep blue solution |

This table illustrates the general trend of copper(II) speciation with increasing ammonia concentration in the absence of borate ions. The presence of borate would lead to the precipitation of various copper borate or ammonium copper borate salts depending on the specific conditions.

Mechanistic Pathways of Formation and Ligand Exchange Reactions

The formation of this compound in an aqueous environment is understood to proceed through a series of equilibrium steps involving the hydration of the copper(II) ion, acid-base reactions, and subsequent ligand exchange reactions.

The initial species in an aqueous solution of a copper(II) salt is the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. savemyexams.com When orthoboric acid (H₃BO₃) or a soluble borate salt is introduced, the borate ions can potentially coordinate with the copper center. However, the more significant reactions are initiated by the addition of ammonia.

The mechanistic pathway can be conceptualized as follows:

Formation of Copper Hydroxide: As detailed previously, the initial addition of a limited amount of aqueous ammonia results in the formation of a copper(II) hydroxide precipitate. chemguide.co.uklibretexts.org Ammonia acts as a base, abstracting protons from the coordinated water molecules. youtube.com

[Cu(H₂O)₆]²⁺(aq) + 2NH₃(aq) ⇌ Cu(H₂O)₄(OH)₂ + 2NH₄⁺(aq)

Ligand Exchange with Ammonia: With the addition of excess ammonia, a ligand exchange reaction occurs. The ammonia molecules, being stronger ligands, displace the hydroxide and remaining water ligands from the coordination sphere of the copper(II) ion. libretexts.org This process is reversible and leads to the formation of the intensely colored tetraamminediaquacopper(II) ion. chemistryguru.com.sgyoutube.com

Cu(H₂O)₄(OH)₂ + 4NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 2H₂O(l) + 2OH⁻(aq)

[Cu(H₂O)₆]²⁺(aq) + 4NH₃(aq) ⇌ [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 4H₂O(l)

Precipitation with Borate: In the presence of borate ions (from orthoboric acid, which in ammoniacal solution will be deprotonated to form various polyborate and monoborate anions) and ammonium ions, the soluble copper-ammine complex can form a salt and precipitate out of solution. The specific nature of the precipitated "this compound" will depend on the stoichiometry of the reactants, the pH of the solution, and the temperature, which influences the structure of the polyborate anions present. A plausible reaction for the precipitation is:

[Cu(NH₃)₄(H₂O)₂]²⁺(aq) + [BₓOᵧ(OH)z]ⁿ⁻(aq) + mNH₄⁺(aq) → (NH₄)m[Cu(NH₃)₄][BₓOᵧ(OH)z] · nH₂O(s)

Ligand exchange is a fundamental aspect of this system. The replacement of water ligands by ammonia is a classic example. libretexts.org These reactions are typically reversible, and the position of the equilibrium is influenced by the relative concentrations of the competing ligands. chemguide.co.uk For instance, adding a high concentration of ammonia will favor the formation of the ammine complex, while dilution with water could shift the equilibrium back towards the aqua complex. savemyexams.com

Elucidation of Crystal and Molecular Structure of Orthoboric Acid, Ammonium Copper Salt, and Analogues

Topological Analysis of Charge Density in Borate (B1201080) Frameworks

Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, is a powerful theoretical model used to analyze the topology of electron density, allowing for a rigorous definition and characterization of chemical bonds. While specific AIM analysis of Orthoboric acid, ammonium (B1175870) copper salt is not documented, the application of this theory to analogous copper and ammonium borate compounds reveals key features of their intramolecular and intermolecular interactions.

In studies of complex borates, AIM analysis is employed to characterize the nature of bonds between atoms, such as the B-O, Cu-O, and N-H bonds that would be present in the target compound. The analysis focuses on bond critical points (BCPs), which are locations in the electron density map where the density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), distinguish between different types of chemical interactions.

Key Findings from AIM Studies on Analogous Borate Compounds:

Covalent vs. Ionic Bonds: In borate networks, the B-O bonds typically exhibit characteristics of polar covalent bonds. AIM analysis of these bonds shows significant electron density at the BCP and a negative Laplacian value, indicative of shared-electron interactions.

Metal-Ligand Interactions: For copper-containing analogues, the Cu-O bonds are analyzed to determine their degree of covalency or ionicity. These interactions are often classified as dative bonds with both ionic and covalent contributions.

Hydrogen Bonding: A critical application of AIM in ammonium borates is the characterization of hydrogen bonds. The interactions between the ammonium cations (NH₄⁺) and the borate anions (containing B-O and B-OH groups) are defined by the presence of BCPs between the hydrogen atoms of the ammonium ion and the oxygen atoms of the borate framework. These are typically classified as closed-shell interactions, characterized by low electron density and positive Laplacian values at the BCP.

The table below summarizes typical AIM parameters for bonds found in analogous borate structures.

| Bond Type | Typical Electron Density (ρ) at BCP (a.u.) | Typical Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interaction Type |

| B-O | High | Negative | Polar Covalent |

| Cu-O | Intermediate | Positive/Slightly Negative | Dative/Ionic |

| N-H···O | Low | Positive | Hydrogen Bond (Closed-Shell) |

| O-H···O | Low | Positive | Hydrogen Bond (Closed-Shell) |

These applications demonstrate that if AIM theory were applied to Orthoboric acid, ammonium copper salt, it would precisely map the covalent framework of the borate anion, quantify the nature of the copper-oxygen coordination, and detail the extensive hydrogen-bonding network involving the ammonium cation, which collectively define the compound's crystal structure.

Electron Localizability Indicator (ELI-D) Studies

The Electron Localizability Indicator (ELI-D) is a method that provides a powerful visualization of electron localization in molecular systems, complementing the bond-centric view of AIM. It partitions molecular space into basins of localized electron pairs, which correspond to chemical concepts like core electrons, covalent bonds, and lone pairs. For this compound and its analogues, ELI-D studies help to elucidate the distribution of valence electrons and provide a clear picture of bonding.

When applied to borate systems, ELI-D analysis typically reveals the following:

Borate Anion Structure: ELI-D basins clearly distinguish the B-O single bonds within the borate framework. The localization of an electron pair in the region between a boron and an oxygen atom confirms the covalent nature of these bonds.

Lone Pairs: The analysis visualizes the lone pairs on the oxygen atoms. In borate anions, these lone pair basins are crucial as they are the primary sites for coordination with cations (like Cu²⁺) and for accepting hydrogen bonds from ammonium ions (NH₄⁺) or water molecules.

Cation-Anion Interaction: In the context of this compound, ELI-D would be used to visualize the interaction between the Cu²⁺ ion and the borate anion. The absence of a shared electron basin between copper and oxygen would suggest a predominantly ionic interaction, whereas some degree of basin deformation or overlap might indicate a slight covalent character.

Ammonium Ion: For the ammonium cation, ELI-D shows distinct basins for the N-H bonds, confirming its structural integrity within the crystal lattice. The interactions between the NH₄⁺ ion and the borate anion are seen as contacts between the protonated N-H basins and the lone-pair basins of the oxygen atoms.

The table below outlines the expected ELI-D basins and their chemical interpretation for a compound like this compound, based on studies of its analogues.

| Basin Type | Location | Chemical Interpretation |

| Core Basins | Centered on heavy atoms (B, O, N, Cu) | Non-bonding core electrons |

| Valence Basins (Bonding) | Between B and O atoms; N and H atoms | Covalent B-O and N-H bonds |

| Valence Basins (Non-Bonding) | On oxygen atoms, directed away from bonds | Oxygen lone pairs |

Together, AIM and ELI-D provide a comprehensive and quantitative description of the chemical bonding that governs the crystal structure and stability of complex ionic solids like this compound and its analogues.

Computational and Theoretical Investigations of Orthoboric Acid, Ammonium Copper Salt

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of chemical bonds and the distribution of electrons within a molecule or crystal lattice. For orthoboric acid, ammonium (B1175870) copper salt, these calculations would elucidate the interactions between the ammonium (NH₄⁺) cation, the copper (Cu²⁺) cation, and the orthoborate (B(OH)₄⁻ or related polyborate) anion.

The electronic structure of the orthoborate component is characterized by a central boron atom bonded to oxygen atoms. In orthoboric acid (H₃BO₃), the boron is in a trigonal planar geometry with B-O bond lengths of approximately 136 pm. byjus.comgeeksforgeeks.org Upon formation of the orthoborate anion in the salt, the boron center typically becomes tetrahedral [B(OH)₄]⁻, held together by covalent B-O bonds.

The copper ion's electronic configuration and its coordination environment are crucial. Copper(II) complexes are known to exhibit a variety of coordination geometries, which can be investigated using quantum chemical methods. researchgate.net The bonding between the copper ion and the borate (B1201080) anion would likely involve significant electrostatic interactions, with some degree of covalent character. The ammonium ion, while primarily acting as a counter-ion, can influence the crystal packing and electronic structure through hydrogen bonding interactions with the borate anions.

A theoretical investigation would involve calculating the molecular orbitals to understand the charge transfer and bonding characteristics. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide accurate descriptions of the electronic ground and excited states. mdpi.com

Table 1: Theoretical Bond Characteristics in Orthoboric Acid, Ammonium Copper Salt Components

| Bond Type | Expected Bond Length (pm) | Nature of Interaction |

| B-O (in borate) | ~136-148 | Covalent |

| O-H (in borate) | ~97 | Covalent |

| Cu-O | Variable | Ionic with covalent character |

| N-H (in ammonium) | ~103 | Covalent |

Note: The values are based on typical bond lengths in related structures and would be refined by specific quantum chemical calculations for the complete salt.

Density Functional Theory (DFT) Studies on Energetics and Stability

Density Functional Theory (DFT) is a widely used computational method to study the energetics and stability of materials. researchgate.netnih.gov For this compound, DFT calculations could predict its thermodynamic stability, formation energy, and the relative stability of different crystal polymorphs.

The stability of the crystal lattice would be determined by the sum of the cohesive energies of the ionic and covalent bonds. DFT can be used to calculate the total energy of the system, allowing for the determination of the most stable geometric arrangement of the ions. The calculations would involve optimizing the crystal structure to find the minimum energy configuration.

Furthermore, DFT can be employed to study the electronic density of states (DOS), which provides insight into the electronic conductivity and optical properties of the material. The band gap, a key parameter determining whether a material is an insulator, semiconductor, or conductor, can be calculated from the DOS. For a salt like this, a relatively large band gap would be expected, characteristic of an insulating material.

Investigations into the stability of copper-coordinated complexes have shown that DFT can accurately predict geometries and isomerization energies. researchgate.net Similar approaches could be applied to understand the coordination of the copper ion by the borate anions and any water molecules that might be present in the hydrated form of the salt.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of atoms and molecules over time. researchgate.netresearchgate.net For this compound, MD simulations could provide insights into vibrational modes, ionic conductivity, and the behavior of the material at different temperatures.

MD simulations model the movement of each atom based on the forces exerted by its neighbors, which are typically calculated using classical force fields derived from quantum mechanical data or experimental results. For borate-containing systems, specialized force fields have been developed that can account for the change in boron coordination from trigonal to tetrahedral. researchgate.net

Simulations could reveal the rotational and translational motion of the ammonium ions within the crystal lattice, as well as the vibrations of the borate anions. The mobility of the ions is directly related to the material's ionic conductivity. At elevated temperatures, MD simulations could also model phase transitions or decomposition of the salt. The study of copper-containing bioactive glasses using MD has provided valuable information on the local environment and network-modifying role of copper ions, a methodology that would be applicable here. rsc.org

Table 2: Potential Applications of Molecular Dynamics Simulations

| Property to Investigate | Simulation Details | Expected Outcome |

| Vibrational Spectra | NVT/NPT ensemble, appropriate force field | Identification of characteristic vibrational frequencies for borate and ammonium groups. |

| Ionic Diffusion | High-temperature simulations, mean squared displacement analysis | Determination of diffusion coefficients for ammonium and potentially copper ions. |

| Thermal Stability | Simulated annealing, monitoring of structural changes with temperature | Prediction of melting point or decomposition temperature. |

Prediction of Reactivity and Reaction Pathways

Computational methods can also be used to predict the reactivity of a compound and to explore potential reaction mechanisms. For this compound, this could involve studying its decomposition pathways or its reactions with other substances.

One relevant study showed that copper borate can react with ammonium acetate (B1210297) to generate ammonia (B1221849) and copper acetate in situ. nih.gov This suggests a potential reaction pathway where the ammonium and borate components of the salt could be involved in similar transformations under specific conditions.

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies. This allows for the prediction of the most likely reaction pathways and the rates of these reactions. For example, the thermal decomposition of the salt could be modeled by calculating the energy barriers for the release of ammonia, water, and the subsequent breakdown of the copper borate structure.

Theoretical studies on the reactivity of related borane (B79455) and borate systems provide a framework for how such investigations could be conducted. mdpi.com The analysis of bond orders and charge distributions from quantum chemical calculations can also offer clues about the most reactive sites in the compound.

Catalytic Applications and Mechanistic Insights Involving Copper Ammonium Borates

Oxidation Reactions Catalyzed by Copper Ammonium (B1175870) Borates

Copper catalysts are well-known for their ability to promote oxidation reactions, often utilizing molecular oxygen as a green oxidant. nih.govnih.gov The interplay of copper's accessible oxidation states (Cu(I), Cu(II), and Cu(III)) is central to these transformations. nih.gov The presence of ammonium and borate (B1201080) species can significantly influence the catalytic cycle, affecting catalyst stability, solubility, and reactivity.

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a critical reaction for pollution control and various industrial processes. Copper-based catalysts are highly effective for low-temperature CO oxidation. acs.org The mechanism often involves the adsorption of CO onto copper sites. capes.gov.br On copper chromite catalysts, for instance, CO adsorbs on both copper atoms and lattice oxygen, with the catalyst itself providing the oxygen for the initial conversion to CO₂ in the absence of gaseous oxygen. capes.gov.br

During CO oxidation over copper surfaces, a redox cycle is observed where copper atoms are oxidized and then reduced. acs.org The dynamic restructuring of the catalyst surface, including the formation of various copper oxide phases (CuO, Cu₂O), is integral to the catalytic activity. acs.org While specific data on "Orthoboric acid, ammonium copper salt" is not available, related systems with isolated metal atoms, such as cobalt in nitrogen-doped carbon, have shown high turnover frequencies for CO oxidation at low temperatures, suggesting a promising area for the design of new catalysts. youtube.com

Table 1: Research Findings on CO Oxidation by Copper-Based Systems

| Catalyst System | Key Findings | Mechanism Highlights | Citation(s) |

|---|---|---|---|

| Copper Chromite | Concurrent adsorption of CO on Cu atoms and lattice oxygen. | Catalyst lattice provides oxygen for oxidation. | capes.gov.br |

| Cu(111) Model Catalyst | Surface reconstructs constantly through a redox cycle (CuO, Cu₂O, Cu) under reaction conditions. | Langmuir-Hinshelwood mechanism has been predicted theoretically. | acs.org |

| Isolated Co atoms in N-doped Carbon | High turnover frequency at low temperatures (273 K) with negative apparent activation energy. | A proposed pathway involves direct activation with adsorbed CO. | youtube.com |

Copper catalysts are instrumental in a wide range of selective organic transformations, including the oxidation of alcohols, amines, and hydrocarbons. acs.orgnih.gov These reactions often proceed through mechanisms involving single-electron transfer (SET) or organometallic pathways with Cu(I)/Cu(II) or Cu(I)/Cu(III) redox cycles. rsc.orgacs.org For example, copper catalysts, in combination with reagents like TEMPO, facilitate the aerobic oxidation of alcohols. nih.gov The mechanism can be complex, with some studies suggesting the copper serves to oxidize a nitroxyl (B88944) radical to a more reactive oxoammonium species, which then oxidizes the alcohol. nih.gov

The oxidation of amines to imines and nitriles can also be achieved using copper catalysts with molecular oxygen. nih.gov The choice of the copper source can significantly impact selectivity. For instance, Cu(CH₃CN)₄ has been shown to catalyze the oxidation of amines to nitriles, while copper(I) iodide favors the formation of imines. nih.gov

Table 2: Examples of Copper-Catalyzed Selective Oxidations

| Substrate Type | Catalyst/Reagents | Product Type | Mechanistic Insight | Citation(s) |

|---|---|---|---|---|

| Alcohols | Cu(II)/TEMPO/O₂ | Aldehydes/Ketones | Mechanism can involve binuclear copper complexes or an oxoammonium intermediate. | nih.gov |

| Amines | Cu(CH₃CN)₄/O₂ | Nitriles | Selectivity is dependent on the copper source. | nih.gov |

| Amines | CuI/O₂ | Imines | Selectivity is dependent on the copper source. | nih.gov |

| Amidoquinoline | Cu(OAc)₂/Cs₂CO₃/Pyridine | Ortho-methoxylated product | Reaction pathway (SET vs. organometallic) depends on substrate and conditions. | acs.org |

Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, essential for the construction of pharmaceuticals and functional materials. sciencepublishinggroup.com Copper-catalyzed methods are particularly prominent in this area. researchgate.netnumberanalytics.com

The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed reaction that forms a C-N bond between an aryl boronic acid and an amine. wikipedia.orgnih.gov This reaction is advantageous as it can be performed at room temperature and is open to the air. wikipedia.org The general mechanism, though complex, is understood to involve the formation of a copper-aryl species, followed by coordination of the amine and subsequent reductive elimination from a Cu(III) intermediate to yield the N-arylated product and a Cu(I) species, which is then re-oxidized to complete the catalytic cycle. wikipedia.org

While a specific "this compound" catalyst is not standard, the components are all present in a typical CEL reaction. Simple copper salts like Cu(OAc)₂ are often used, and the amine substrate can be an ammonium salt. researchgate.netorganic-chemistry.org For example, a simple and efficient Cu(II)-catalyzed coupling of arylboronic acids with aqueous ammonia (B1221849) has been described. researchgate.net The development of specific copper complexes, such as a square pyramidal [Cu(DMAP)₄I]I, has been shown to be highly effective for the Chan-Lam coupling of amines with aryl boronic acids at room temperature. nih.gov

Table 3: Research Findings on Chan-Evans-Lam (CEL) Type Reactions

| Catalyst/System | Substrates | Key Features | Citation(s) |

|---|---|---|---|

| Cu(OAc)₂ | Arylboronic acids and amines/amides | One of the first and most common copper sources for CEL couplings. | organic-chemistry.org |

| [Cu(DMAP)₄I]I | Aryl boronic acid and N-methyl benzyl (B1604629) amine | Rapid reaction at room temperature with 2 mol% catalyst loading. | nih.gov |

| Cu(II) pyridyliminoarylsulfonate complexes | N-nucleophiles and arylboronic acids | Avoids typical side reactions; no excess boronic acid or added base needed. | acs.org |

| CuI / Oxalic acid diamides | Aryl chlorides and primary amides | Effective for the amination of less reactive aryl chlorides at higher temperatures. | mdpi.com |

Copper-mediated cyanation provides a crucial pathway for the synthesis of aryl nitriles. Traditional methods like the Rosenmund-von Braun reaction required harsh conditions and stoichiometric copper cyanide. organic-chemistry.org Modern copper-catalyzed methods offer milder and more efficient alternatives. For instance, a domino halogen exchange-cyanation of aryl bromides has been developed using catalytic CuI, KI, and NaCN in toluene. organic-chemistry.org

Recent advancements have introduced methods where the cyanide source is generated in situ from safer and more readily available chemicals. A notable example is the copper-mediated cyanation using a combination of ammonium bicarbonate and DMF as the cyanide source. nih.gov This highlights the role of an ammonium salt in the reaction system. Furthermore, copper-catalyzed cyanation can proceed via the direct activation of C-H bonds, offering a highly atom-economical route to nitriles. researchgate.net

Borylation Reactions and C-C Bond Activation

The introduction of boron into organic molecules is of immense synthetic value, as organoboron compounds are versatile intermediates, particularly in Suzuki-Miyaura cross-coupling reactions. rsc.org Copper-catalyzed borylation has emerged as a cost-effective alternative to catalysis by precious metals. nih.govmdpi.com

Copper-catalyzed C-H borylation allows for the direct conversion of C-H bonds into C-B bonds. acs.orgrsc.org For example, CuCl₂ has been shown to catalyze the dehydrogenative C(sp³)–H borylation of alkanes with bis(catecholato)diboron (B79384) under oxidant-free conditions. acs.org The mechanism involves an unexpected dual role for the copper catalyst, which promotes the oxidation of the diboron (B99234) reagent. acs.org The general mechanism for many copper-catalyzed borylation reactions involves the in-situ formation of a copper alkoxide species, which then reacts with a diboron reagent to generate a reactive copper-boryl complex. mdpi.com

In addition to C-H activation, copper catalysis can also enable the challenging activation of C-C bonds. researchgate.net While most examples of C-C activation involve strained ring systems, recent progress has been made in the functionalization of unstrained C-C bonds, often driven by the formation of stable organometallic complexes or by achieving an aromatic final state. researchgate.net Copper-catalyzed cross-dehydrogenative coupling reactions are a prime example of C-C bond formation via C-H functionalization. researchgate.net

Table 4: Examples of Copper-Catalyzed Borylation and C-C Bond Forming Reactions

| Reaction Type | Catalyst/Reagents | Substrates | Key Features | Citation(s) |

|---|---|---|---|---|

| C(sp³)–H Borylation | CuCl₂ / B₂(cat)₂ | Alkanes | Oxidant-free, radical-mediated dehydrogenative borylation. | acs.org |

| Hydroboration | Nano-ferrite-supported Cu-nanoparticles / B₂pin₂ | Alkenes | Heterogeneous, reusable catalyst system. | mdpi.com |

| C(sp²)–Halogen Borylation | Cu catalyst / (pin)B–B(dan) | Aryl halides | Substitutional borylation with an unsymmetrical diboron reagent. | rsc.org |

| C(sp³)–C(sp²) Bond Formation | Cu catalyst / TBPB (oxidant) | Enamides and Ethers | Oxidative alkylation of vinylic C-H bonds. | researchgate.net |

Heterogeneous Catalysis and Supported Systems (e.g., on aluminum oxide borates)

In the realm of heterogeneous catalysis, the performance of a catalyst is intrinsically linked to its composition and the nature of its support material. Copper-based catalysts, in particular, have been the subject of extensive research for various chemical transformations. When supported on mixed-oxide materials like aluminum oxide borates, copper catalysts exhibit unique properties that can enhance their activity, selectivity, and stability in demanding applications such as ammonia combustion.

Research has demonstrated the efficacy of using aluminum oxide borate (Al₂₀B₄O₃₆, also represented as 10Al₂O₃·2B₂O₃ or 10A2B) as a support for copper oxide (CuOₓ) catalysts. acs.org This specific support is prepared via a reverse coprecipitation method, utilizing precursors such as aluminum nitrate (B79036) (Al(NO₃)₃), boric acid (H₃BO₃), and ammonium carbonate ((NH₄)₂CO₃). acs.org The resulting CuOₓ supported on this aluminum oxide borate material has shown considerable promise in catalytic applications. acs.org

The choice of support material is critical, as it influences the dispersion and reducibility of the active copper oxide species. acs.org Materials like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and aluminum silicates have also been investigated as supports for copper-based catalysts in ammonia oxidation. researchgate.netresearchgate.net However, the aluminum oxide borate support has been highlighted for its ability to confer high thermal stability and promote high selectivity towards desired products in specific reactions. acs.org

The catalytic combustion of ammonia (NH₃) is a significant area of research, particularly for its potential in hydrogen energy systems and as a method for ammonia abatement. acs.orgeurekalert.org Copper oxides supported on aluminum oxide borate (CuOₓ/10A2B) have been identified as highly effective catalysts for this process. acs.orgacs.org These catalysts demonstrate high activity for ammonia combustion, coupled with exceptional selectivity towards nitrogen (N₂) and minimized formation of undesired nitrogen oxides (NO and N₂O). acs.orgacs.org

The following table summarizes the catalytic performance for ammonia combustion over copper oxide supported on various materials, highlighting the superior performance of the aluminum oxide borate support.

| Catalyst Support | NH₃ Conversion Temperature (T₅₀ in °C) | N₂ Selectivity at 800°C (%) | Reference |

|---|---|---|---|

| Aluminum Oxide Borate (10A2B) | ~550 | >99 | acs.org |

| Alumina (Al₂O₃) | ~600 | ~85 | acs.org |

| Silicon Dioxide (SiO₂) | ~650 | ~60 | researchgate.net |

Catalyst Design Principles and Structure-Activity Relationships

The design of effective heterogeneous catalysts hinges on understanding the relationship between their structural properties and catalytic performance. For copper-based catalysts used in ammonia combustion, several key principles and relationships have been established.

Dispersion and Reducibility of Copper Species: The activity of the catalyst, particularly the temperature at which ammonia conversion begins (light-off temperature), is strongly correlated with the reducibility and dispersion of the copper oxide (CuOₓ) nanoparticles on the support. acs.org Highly dispersed CuOₓ nanoparticles provide a larger number of accessible active sites, leading to higher catalytic activity at lower temperatures. acs.org

Oxidation State and Adsorbed Species: The selectivity of the reaction, which dictates the distribution of products (N₂, N₂O, NO), is influenced by the oxidation state of the copper species and the nature of the adsorbed ammonia species on the catalyst surface. acs.org For instance, the formation of N₂O is linked to specific adsorbed species of ammonia, such as imide (NH). researchgate.net The ability of the catalyst to favor certain reaction pathways over others is crucial for achieving high selectivity towards the desired product, N₂. acs.orgresearchgate.net The CuOₓ/10A2B system, for example, excels in promoting the selective conversion of ammonia to dinitrogen. acs.org

Role of the Support: The support material is not merely an inert carrier but an active component that can modify the electronic and structural properties of the catalytic species. researchgate.netresearchgate.net The interaction between the copper oxide and the aluminum oxide borate support is believed to be a key factor in the enhanced stability and selectivity observed in ammonia combustion. acs.org This interaction can influence the local structure around the copper atoms and the oxidation state (e.g., the fraction of Cu²⁺), which in turn affects the catalytic pathway. acs.orgresearchgate.net

The table below outlines the key structure-activity relationships for copper-based ammonia combustion catalysts.

| Catalyst Property | Influence on Performance | Controlling Factor | Reference |

|---|---|---|---|

| CuOₓ Dispersion | Higher activity (lower light-off temperature) | Support material, preparation method | acs.org |

| CuOₓ Reducibility | Higher activity | Support interaction, particle size | acs.org |

| Cu Oxidation State (e.g., Cu²⁺ fraction) | Influences selectivity (N₂ vs. NOₓ) | Support interaction, reaction conditions | acs.orgresearchgate.net |

| Adsorbed NH₃ Species (e.g., NH) | Determines reaction pathway and by-product formation (e.g., N₂O) | Catalyst surface properties | researchgate.net |

Advanced Applications in Materials Science and Engineering

Development of Functional Materials and Composites

Orthoboric acid, ammonium (B1175870) copper salt, serves as a key constituent in the formulation of advanced functional materials and composites, where its chemical attributes are leveraged to enhance performance in specialized applications such as colorant systems and industrial lubricants.

Orthoboric acid, ammonium copper salt, is recognized for its utility as a pigment in the formulation of paints, coatings, and other materials. ontosight.ai Its distinct blue color makes it a valuable component in advanced colorant systems. ontosight.ai The compound presents as a blue crystalline powder, a physical characteristic that is central to its pigmentary application. ontosight.ai

The development of advanced colorant systems also involves research into dye-borate complexes. In some imaging systems, cationic dyes are used in molar ratios of at least 1/10 to 1/1 with borate (B1201080) salts. google.com This interaction can be spectrally sensitized by the dye, causing the dye to bleach upon exposure to specific radiation, thereby creating an image. google.com While distinct from the direct use of colored this compound, this research highlights the broader role of borate chemistry in creating functional, responsive colorant technologies.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Blue Crystalline Powder |

| Molecular Weight | 543.69 g/mol |

| Density | 2.33 g/cm³ |

Data sourced from Onto-sight. ontosight.ai

Research into advanced lubricants has identified boron-containing compounds and ammonium salts as effective additives for enhancing tribological performance. Borate esters are noted for their antiwear capabilities when added to lubricating oils. google.com The mechanism often involves the decomposition of the additive under high load and temperature to form a protective layer, or tribofilm, on metal surfaces. diva-portal.org

Similarly, certain ammonium-based protic ionic liquids have demonstrated significant friction reduction—up to 65% compared to standard polyalphaolefin base oil—for steel-steel interfaces. researchgate.net The formation of a protective boundary film through tribo-chemical reactions between the ionic liquid and the steel surface is key to this performance. researchgate.net Studies on other additives, such as quaternary ammonium-functionalized montmorillonite, also show excellent friction reduction and antiwear properties in water-based lubricants. nih.gov

The combination of boron, nitrogen (from ammonium), and a metal like copper in a single compound like this compound, suggests its potential as a multifunctional lubricant additive. The presence of these tribologically active elements could facilitate the formation of a robust and complex protective film, offering enhanced antiwear, extreme pressure, and friction-modifying properties. google.comdiva-portal.org

Table 2: Tribological Performance of Related Lubricant Additives

| Additive Type | Effect | Mechanism |

|---|---|---|

| Trioctylammonium-based Protic Ionic Liquids | Up to 65% friction reduction | Formation of a protective boundary film via tribo-chemical reaction. researchgate.net |

| Quaternary Ammonium-Functionalized Montmorillonite | >71.4% friction coefficient reduction | Formation of a physical adsorption film and a chemical reaction film. nih.gov |

| Borate Esters | Antiwear enhancement | Formation of heterocyclic boron-containing compounds. google.com |

Role in Energy Storage and Conversion Systems

The components of this compound, are actively researched for their roles in improving the efficacy and stability of energy storage technologies, particularly in batteries and capacitors.

In the manufacturing of electrolytic capacitors, borate compounds are crucial. The electrolyte, which acts as one of the conducting surfaces, is often an aqueous solution containing boric acid and ammonium borate. borax.com These high-purity borates are essential for forming the stable, thin dielectric oxide film on the aluminum foil that is fundamental to the capacitor's function. borax.com Formulations may also include glycols to extend the operating temperature range. borax.com

In the field of supercapacitors, which demand high power density and cyclic stability, copper ammonium-containing compounds have shown significant promise. researchgate.net Research on copper ammonium phosphate (B84403) (CAP) augmented with carbon nanofibers (CNF) demonstrated pseudocapacitive behavior and a high specific capacitance. researchgate.net Specifically, a composite of CAP with 40 mg of CNF delivered a specific capacitance of 478 F g⁻¹ at a current density of 1 A g⁻¹. researchgate.net A hybrid supercapacitor device fabricated with this material showed a specific capacitance of 116 F g⁻¹ at 1 A g⁻¹. researchgate.net This highlights the potential of ammonium-copper complexes in developing high-performance electrode materials for energy storage. The use of copper itself as an electrode material is also well-established in various battery designs, such as zinc-copper electrolytic cells. researchgate.net

Table 3: Electrochemical Performance of Copper Ammonium Phosphate (CAP) Composites

| Material | Specific Capacitance (Csp) | Current Density |

|---|---|---|

| CAP@CNFx=40 mg | 478 F g⁻¹ | 1 A g⁻¹ |

| Hybrid Device (CAP@CNFx=40 mg // rGO) | 116 F g⁻¹ | 1 A g⁻¹ |

Data sourced from a 2023 study on hybrid supercapacitor devices. researchgate.net

Engineering of Borate-Amine-Copper Derivatives for Material Protection

A significant area of application for this chemical family is in the preservation of cellulosic materials like wood. The engineering of borate-amine-copper derivatives is a key strategy to overcome the limitations of traditional borate preservatives, particularly their susceptibility to leaching in outdoor applications. mdpi.com

The primary challenge for borate wood preservatives is their water solubility, which leads to leaching when exposed to moisture, diminishing their long-term effectiveness. mdpi.com To counter this, researchers have developed borate:amine:copper derivatives that exhibit enhanced fixation within the wood structure. usda.govswst.org These systems are designed to form more stable, leach-resistant compounds. usda.gov

One study evaluated derivatives made from disodium (B8443419) tetraborate (B1243019) decahydrate (B1171855) (borax) and disodium octaborate tetrahydrate (DOT). usda.govswst.org The borax (B76245):amine:copper derivatives, after water leaching, retained sufficient biocide to prevent decay by fungi such as Gloeophyllum trabeum and Trametes versicolor. usda.govswst.org Leaching did not decrease the decay resistance of the borax-based derivatives. swst.org In contrast, while the DOT-based derivatives were effective, leaching did reduce their resistance to certain fungi. swst.org Elemental analysis confirmed that the higher retention of both copper and boron in the borax:amine:copper systems contributed to their superior decay resistance. usda.govswst.org

The mechanism for enhanced fixation is believed to involve oxidation and ion exchange reactions between the copper component and wood constituents like cellulose (B213188) and lignin (B12514952). swst.org Infrared spectroscopy of wood treated with these derivatives showed changes indicating the formation of copper carboxylates, which contributes to their long-term performance and efficacy. usda.govswst.org Commercially available products, such as Cu-Bor®, are formulated as preservative pastes containing copper and boron, which diffuse into the wood to protect against decay and insects, demonstrating the practical application of this technology. coppercare.com

Table 4: Retention of Boron and Copper in Wood Treated with Borate:Amine:Copper Derivatives (After Water Leaching)

| Borate System | Retention (%) | Efficacy Against G. trabeum | Efficacy Against T. versicolor |

|---|---|---|---|

| Borax:Amine:Copper | 0.61 - 0.63 | Decay Prevented | Not specified at this retention |

| Borax:Amine:Copper | 0.64 | Not specified at this retention | Decay Prevented |

| DOT:Amine:Copper | 1.14 - 2.93 | Decay Prevented (Resistance reduced by leaching) | Not specified at this retention |

| DOT:Amine:Copper | 0.54 - 1.19 | Not specified at this retention | Decay Prevented |

Data derived from a 2011 laboratory evaluation. usda.govswst.org

Complex Formation and Covalent Bonding Mechanisms in Hybrid Materials

The integration of this compound into hybrid materials involves intricate complex formation and the establishment of covalent and coordinate bonds, leading to materials with tailored properties. The chemistry of copper(II) coordination compounds is of significant interest due to their diverse applications in areas such as bioinorganic chemistry, catalysis, and molecular magnetism. encyclopedia.pub The nature of the ligands and the coordination environment around the central copper ion are crucial in determining the final properties of the material.

In the context of hybrid materials, the ammonium and borate components of this compound can play distinct and synergistic roles. The borate group, a derivative of boric acid, can form various stable polyanionic structures. The crystal chemistry of borates is rich, with fundamental building units of BO₃ triangles and BO₄ tetrahedra that can polymerize into chains, layers, and frameworks. mdpi.com This structural versatility allows for the creation of robust inorganic networks within a hybrid material.

The copper(II) ion, a transition metal, readily forms coordination complexes with a variety of ligands. In the presence of nitrogen-containing organic molecules, such as those that might be used to form the organic part of a hybrid material, the Cu(II) ion can coordinate with nitrogen atoms. For instance, in the complex formed between Cu²⁺ and ammonia (B1221849) molecules in Cu(NH₃)₄²⁺, coordinate covalent bonds are established where the nitrogen atoms of the ammonia molecules donate their lone pair of electrons to the empty orbitals of the copper ion.

A relevant example that sheds light on the potential bonding mechanisms is the study of copper complexes with scorpionate ligands based on borates containing 7-azaindole. In these complexes, the borate-based ligand was found to bind to the copper centers through a κ³-N,N,H coordination mode, indicating a direct interaction between the copper ion and the nitrogen atoms of the azaindole rings, as well as with a hydrogen atom from the borohydride (B1222165) unit. nih.gov This demonstrates the capability of borate-containing ligands to facilitate complex formation and direct bonding with metal centers.

Furthermore, research on the synthesis of 2,4,5-triarylimidazole derivatives using copper borate (CuB₄O₇) as a promoter in the presence of ammonium acetate (B1210297) provides evidence for the in-situ formation of catalytically active species. nih.gov In this system, it was proposed that copper borate reacts with ammonium acetate to generate ammonia and copper(II) acetate. This in-situ generation of reactive species highlights the potential for this compound to act as a precursor for forming more complex hybrid structures where the copper ion can coordinate with various organic and inorganic moieties. The formation of C-B and C-N bonds in a single step from aminoboronic esters, another area of related research, further illustrates the potential for creating complex organoboron compounds that can be integrated into hybrid materials. acs.org

The interaction of copper-containing borate derivatives with organic substrates has also been observed in wood preservation. Studies on borate:amine:copper derivatives have shown that copper and boron can be fixed within the wood structure. Infrared spectroscopy of wood treated with these derivatives indicated the formation of copper carboxylates through the oxidation of hemicelluloses and cellulose by copper(II) ions, as well as the formation of copper phenolates from lignin via ion-exchange reactions. These interactions suggest the formation of both covalent and ionic bonds between the components of the copper borate amine complex and the organic matrix of the wood, leading to a durable hybrid material with enhanced properties.

Metallurgical Processes: Fluxing Agents and Alloying Modifiers

Borates have a long history of use in metallurgical processes, dating back to ancient times where they were employed as fluxing agents in metal refining. americanborate.com The primary functions of borates in metallurgy include lowering the melting point of slags, dissolving metal oxides, and protecting the molten metal from oxidation. americanborate.comborates.todayborax.com While specific data on the use of "this compound" as a fluxing agent or alloying modifier is scarce, the general behavior of borates and ammonium-containing compounds in metallurgical applications provides insight into its potential roles.

Fluxing Agents:

In non-ferrous smelting and refining, particularly of metals like copper and its alloys (brass, bronze), borates are highly effective. americanborate.comborax.com They act as excellent solvents for metal oxides at high temperatures. borax.com When added to a melt, borates form a fluid slag that can dissolve and absorb impurities such as metal oxides and silica (B1680970). borax.com This slag, being less dense than the molten metal, floats to the surface and can be easily removed, resulting in a purer metal. Anhydrous forms of borates are often preferred to prevent issues like puffing and intumescence that can occur with hydrated salts. borax.com

A mixture of borax and ammonium chloride is known to be used as a flux when welding iron and steel, where it lowers the melting point of iron oxide scale. americanborate.com This suggests that the presence of the ammonium group in "this compound" could contribute to its fluxing properties. Upon heating, ammonium salts can decompose, and the decomposition products may contribute to the cleaning and protection of the metal surface. For instance, the thermal decomposition of ammonium perchlorate, another ammonium salt, is influenced by the presence of copper compounds. mdpi.comrsc.org

In the context of copper and copper alloy metallurgy, a borate-based flux would serve to dissolve any copper oxides that form during melting, ensuring a clean and high-quality final product. The general mechanism involves the borate melting and creating a liquid cover that prevents further oxidation and dissolves existing oxides. americanborate.comborax.com

Alloying Modifiers:

While the primary role of borates in metallurgy is as a flux, boron itself can act as an alloying modifier. Boron is used as a grain refiner and hardening agent in some alloys. borax.com For example, in aluminum alloys, the presence of boron can improve the appearance and reduce tearing during rolling. borax.com However, the introduction of boron into an alloy is typically done through master alloys or by the reduction of boric oxide, not necessarily through a complex salt like this compound.

The copper component of "this compound" is, of course, a primary constituent in many alloys. The salt could theoretically serve as a source of copper, although this would be an unconventional and likely inefficient method compared to using pure copper or standard copper master alloys.

The thermal decomposition of the salt would be a critical factor in its behavior as a metallurgical additive. The decomposition of ammonia borane (B79455), a related compound, is known to be affected by the presence of copper, leading to the formation of boric acid. researchgate.net The thermal decomposition of complex ammonium nitrate-based fertilizers is also influenced by copper, which can increase the rate of decomposition and heat release. researchgate.net These interactions suggest that the decomposition of this compound in a high-temperature metallurgical environment would be complex, involving the release of ammonia, water vapor, and the formation of copper and boron oxides. These decomposition products could then interact with the molten metal and slag.

The following table summarizes the general functions of borates as fluxing agents in metallurgical processes, which can be extrapolated to the potential application of this compound.

| Function | Description | Relevant Borate Compounds |

| Melting Point Depression | Lowers the melting temperature of the slag, making it more fluid and easier to separate from the molten metal. americanborate.comborates.today | Borax, Anhydrous Borax (Dehybor), Potassium Pentaborate borates.todayborax.com |

| Dissolving Metal Oxides | Acts as a solvent for metal oxides and other impurities, cleaning the surface of the molten metal. americanborate.comborax.com | Borax, Anhydrous Borax (Dehybor) borax.com |

| Protective Cover Flux | Forms a molten layer on the surface of the metal, preventing oxidation from the furnace atmosphere. borax.com | Anhydrous Borax (Dehybor) borax.com |

| Viscosity Control | Helps to adjust the viscosity of the slag for easier removal. americanborate.com | Borax americanborate.com |

Analytical Methodologies for Comprehensive Characterization and Quantification in Research

Advanced Spectroscopic Techniques for Compositional Analysis

Spectroscopic techniques are fundamental in elucidating the elemental and chemical composition of "Orthoboric acid, ammonium (B1175870) copper salt." These methods provide both qualitative and quantitative data, which are essential for confirming the synthesis of the target compound and for quality control.

Inductively Coupled Plasma (ICP) spectrometry is a powerful analytical technique used for the determination of the elemental composition of materials at trace and major concentrations. In the analysis of "Orthoboric acid, ammonium copper salt," ICP is primarily utilized to accurately quantify the copper and boron content. The sample is typically digested in an acidic solution and introduced into the high-temperature argon plasma, which excites the atoms of the elements present. As these excited atoms return to their ground state, they emit light at characteristic wavelengths, which is then detected and quantified.

Research on related borate-amine-copper complexes has demonstrated the utility of ICP in determining the retention of copper and boron. For instance, in studies of wood treated with such complexes, ICP analysis is a standard method to measure the concentration of these elements, providing critical data on the stability and leaching resistance of the compound. usda.gov

Table 1: Illustrative Elemental Composition of a Borate-Amine-Copper System Determined by ICP

| Element | Concentration in Non-leached Sample (%) | Concentration in Leached Sample (%) |

| Boron (B) | 0.85 | 0.61 |

| Copper (Cu) | 1.23 | 1.14 |

| Nitrogen (N) | Not Determined by ICP | 0.55 |

Note: This data is representative of a borate-amine-copper derivative and serves as an example of the type of information obtained through ICP analysis. usda.gov

Energy Dispersive X-ray (EDX or EDS) analysis is a technique often coupled with scanning electron microscopy (SEM) to provide elemental identification and quantitative compositional information. When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the elements present. The EDX detector measures the energy and intensity of these X-rays to identify and quantify the elemental makeup of the sample at a micro-scale.

For "this compound," an EDX spectrum would be expected to show distinct peaks corresponding to copper (Cu), boron (B), oxygen (O), and nitrogen (N). The presence of strong peaks for copper and boron would confirm the primary elemental constituents of the borate (B1201080) complex. The oxygen peak would be associated with the borate and orthoboric acid components, while the nitrogen peak would confirm the presence of the ammonium salt. EDX analysis is particularly useful for examining the homogeneity of the compound and for detecting any elemental impurities. shimadzu.comglobalsino.com

CHNS analysis is a combustion-based technique used to determine the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. rsc.org While "this compound" is primarily an inorganic compound, CHNS analysis is crucial for quantifying the nitrogen content from the ammonium ions (NH₄⁺). azom.comintertek.commt.comresearchgate.net In this method, a small amount of the sample is combusted at a high temperature in the presence of oxygen. This process converts the elements into their gaseous oxides (CO₂, H₂O, N₂, SO₂), which are then separated by gas chromatography and quantified using a thermal conductivity detector. rsc.org

For this specific compound, the nitrogen percentage determined by CHNS analysis provides a direct measure of the ammonium content, which is essential for verifying the stoichiometry of the salt. The absence or negligible presence of carbon would confirm the purity of the inorganic complex, assuming no organic ligands are intentionally included in the synthesis.

Thermal Analysis Techniques for Material Stability and Transformations

Thermal analysis techniques are indispensable for investigating the stability of "this compound" at different temperatures and for studying its decomposition pathways.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for studying the decomposition and thermal stability of hydrated and ammonium-containing salts.

A typical TGA thermogram for "this compound" would likely exhibit several distinct mass loss steps. The initial weight loss at lower temperatures (typically below 200°C) would correspond to the dehydration process, where associated water molecules are removed. researchgate.net Subsequent weight loss at higher temperatures would be attributed to the deamination process, involving the release of ammonia (B1221849) from the ammonium ions. researchgate.net The final decomposition at even higher temperatures would lead to the formation of stable copper borate or copper oxide and boric oxide residues. researchgate.net Analysis of the TGA data allows for the determination of the temperature ranges for these decomposition events and the quantification of the water and ammonium content.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. shimadzu.com DSC is used to identify and characterize thermal events such as phase transitions, melting, crystallization, and decomposition.

The DSC curve for "this compound" would show endothermic peaks corresponding to the energy absorbed during dehydration and deamination, as these are processes that require energy input to break chemical bonds. researchgate.net Exothermic peaks might also be observed at higher temperatures, corresponding to the crystallization of new phases or oxidative decomposition of the compound. By correlating the DSC peaks with the mass loss steps observed in TGA, a comprehensive understanding of the thermal behavior and stability of the compound can be achieved. For instance, studies on related copper nitrate (B79036) and ammonium nitrate mixtures show distinct endothermic and exothermic events that can be assigned to melting, decomposition, and the formation of intermediate species. researchgate.net

Chromatographic and Mass Spectrometric Approaches for Complex Mixture Analysis

The comprehensive analysis of this compound, particularly within complex matrices such as preservative-treated wood, often necessitates methods that can identify and quantify its distinct components: the copper-ammonia complex and the borate anion. Chromatographic and mass spectrometric techniques are pivotal for this purpose, offering high selectivity and sensitivity.

Direct analysis of the intact ionic salt complex using a single chromatographic method is generally not feasible due to its low volatility and ionic nature. Instead, analytical strategies typically focus on the separate determination of the copper, ammonium, and boron constituents.

Gas Chromatography-Mass Spectrometry (GC-MS) for Borate Quantification

Boric acid and other borates are inorganic and non-volatile, which precludes direct analysis by gas chromatography. nih.gov However, a quantitative GC-MS method can be employed following a derivatization step. nih.govresearchgate.net A common and effective strategy involves the reaction of boric acid with triethanolamine (B1662121), which converts the non-volatile analyte into a volatile triethanolamine borate ester, B(OCH₂CH₂)₃N. nih.gov This derivative is amenable to GC separation and subsequent detection by mass spectrometry. nih.gov The selected ion monitoring (SIM) mode in MS enhances accuracy, specificity, and reproducibility while minimizing matrix effects. nih.gov This approach has been successfully validated for determining boric acid in aqueous samples and can be adapted for the analysis of boron in various sample types after digesting the compounds to boric acid. nih.gov While feasible, challenges in the GC analysis of borate esters can include peak tailing and shifts in retention time, potentially due to the reactivity of the analyte or impurities, which may necessitate the use of specific inert column phases like porous polymers or carbon-based columns. chromforum.org

Table 1: Example Parameters for GC-MS Analysis of Boric Acid after Derivatization

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Agent | Triethanolamine | nih.gov |

| Target Analyte (Volatile) | Triethanolamine borate B(OCH₂CH₂)₃N | nih.gov |

| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 μm film) | chromatographyonline.com |

| Carrier Gas | Helium | chromatographyonline.com |

| Oven Program | Initial 80°C (1 min), ramp 2.5°C/min to 250°C (1 min) | chromatographyonline.com |

| Detection Mode | Mass Spectrometry (Selected Ion Monitoring) | nih.gov |

| Limit of Detection (LOD) | 0.04 µg/L | nih.gov |

Mass Spectrometry for Copper-Ammonia Complex Characterization

Mass spectrometry (MS), particularly nano-electrospray ionization mass spectrometry (nano-ESI-MS), is a powerful tool for studying non-volatile, charged species like the copper-ammonia complex. nih.gov This technique allows for the determination of the stoichiometry of metal-ligand complexes in the gas phase. nih.govresearchgate.net Research on copper(II)-ammonia complexation has utilized UV-Visible spectroscopy to determine equilibrium constants in solution, but MS provides direct evidence of the specific complex species formed, such as [Cu(NH₃)ₙ]²⁺ where n can range from 1 to 4. researchgate.netu-szeged.hu In the context of complex mixtures, MS can identify the various copper-containing species present. researchgate.net For instance, studies on copper binding in biological systems have successfully used ESI-MS to identify and characterize various Cu(I) and Cu(II) complexes. nih.gov

Methods for Quantifying Leaching Behavior in Engineered Systems

The long-term efficacy of wood preservatives like this compound depends on their permanence in the treated material when exposed to environmental conditions. Quantifying the leaching behavior—the loss of preservative components due to water exposure—is crucial for evaluating performance and environmental impact. Standardized laboratory methods are employed to simulate and accelerate this process, followed by sensitive analytical techniques to measure the amount of leached copper and boron.

Standardized Leaching Protocols

Several standardized laboratory leaching tests exist to provide a reproducible measure of preservative loss. These methods typically involve immersing small, preservative-treated wood blocks in deionized water for a set period, often with periodic water changes. irg-wp.comusda.gov The resulting water samples, known as leachates, are then collected for chemical analysis. irg-wp.com

Commonly used standards include:

AWPA Standard E11: A North American standard that uses small (19 mm) wood cubes immersed in water for a period of 14-17 days to accelerate leaching. usda.govswst.org

EN 84: A European standard that specifies an accelerated aging procedure for treated wood prior to biological testing, which includes a defined leaching procedure. silvaprodukt.siheronjournal.nl